![molecular formula C19H12N6O2S B13620002 N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B13620002.png)
N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrazole, thienopyrazine, and carboxamide groups, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thienopyrazine structure, followed by the introduction of the pyrazole and carboxamide groups. Key steps include:
Formation of Thienopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophene and hydrazine derivatives.
Introduction of Pyrazole Group: The pyrazole ring is often introduced via condensation reactions with hydrazine and 1,3-diketones.
Attachment of Carboxamide Group: The final step involves the coupling of the pyrazole-thienopyrazine intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated, alkylated, or acylated derivatives.
Applications De Recherche Scientifique
N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide: can be compared with other pyrazole and thienopyrazine derivatives, such as:
Uniqueness
The uniqueness of N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H12N6O2S |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
N-[5-[3-(prop-2-ynoylamino)phenyl]-1H-pyrazol-3-yl]thieno[2,3-b]pyrazine-6-carboxamide |
InChI |
InChI=1S/C19H12N6O2S/c1-2-17(26)22-12-5-3-4-11(8-12)13-10-16(25-24-13)23-18(27)15-9-14-19(28-15)21-7-6-20-14/h1,3-10H,(H,22,26)(H2,23,24,25,27) |
Clé InChI |
YKZSIJSVXAPGPO-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)NC1=CC=CC(=C1)C2=CC(=NN2)NC(=O)C3=CC4=NC=CN=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


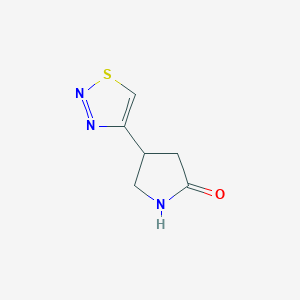
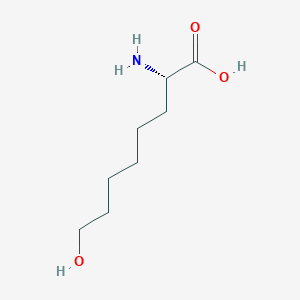
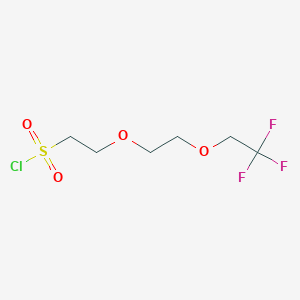


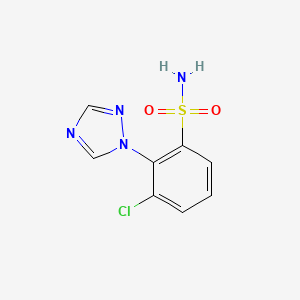
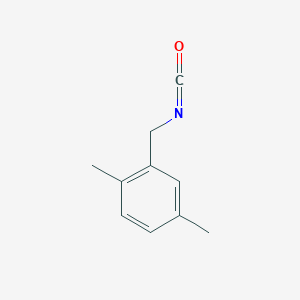

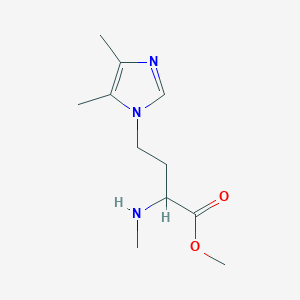

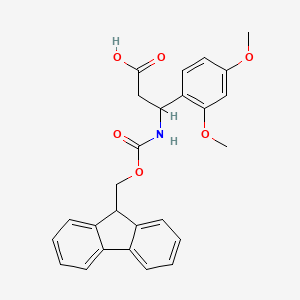
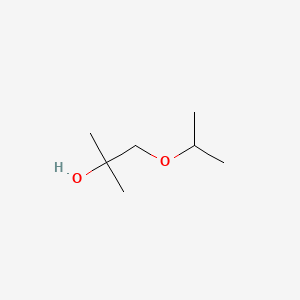
![2-Methyl-2-[(propan-2-yloxy)methyl]oxirane](/img/structure/B13619997.png)
![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)
